molecular formula C14H17N3O3 B5405359 N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B5405359
M. Wt: 275.30 g/mol
InChI Key: NTKUKBFXQZBIPV-UHFFFAOYSA-N
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Description

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as EPOB or EPOB-DPA, is a chemical compound that has been synthesized for scientific research purposes. EPOB is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide exerts its pharmacological effects by selectively inhibiting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF), which is crucial for the activation of the Wnt/β-catenin signaling pathway. This compound binds to the armadillo repeat domain of β-catenin, which prevents its nuclear translocation and subsequent activation of downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the Wnt/β-catenin signaling pathway in various cell lines and animal models. This compound has been shown to inhibit the proliferation and migration of cancer cells, promote bone formation, and improve cognitive function. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is its high selectivity and potency for the Wnt/β-catenin signaling pathway. This compound has been shown to have minimal off-target effects and to be well-tolerated in animal models. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings. In addition, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for the research and development of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of the Wnt/β-catenin signaling pathway in other diseases and physiological processes, such as wound healing and tissue regeneration. Furthermore, the development of more efficient and scalable synthesis methods for this compound could facilitate its use in a wider range of experimental settings.

Synthesis Methods

The synthesis of N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 4-ethoxyphenylhydrazine with 3-bromoacetophenone to form 3-(4-ethoxyphenyl)-1-(3-bromoacetophenone)hydrazine. This intermediate is then reacted with ethyl isocyanoacetate to form this compound. The overall yield of the synthesis is around 25%.

Scientific Research Applications

N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is dysregulated in many types of cancer, leading to uncontrolled cell proliferation and tumor growth. This compound has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, this compound has been shown to promote bone formation and prevent bone loss in animal models of osteoporosis. Furthermore, this compound has been shown to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease.

Properties

IUPAC Name

N-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-12(18)15-9-13-16-14(17-20-13)10-5-7-11(8-6-10)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKUKBFXQZBIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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